4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol
Description
Properties
CAS No. |
688789-44-8 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-(4-methoxybut-2-ynoxy)but-2-en-1-ol |
InChI |
InChI=1S/C9H14O3/c1-11-7-4-5-9-12-8-3-2-6-10/h2-3,10H,6-9H2,1H3 |
InChI Key |
XNANGBRIXFNMCM-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CCOCC=CCO |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Alkoxyalkyne Intermediates
A common approach involves the use of 4-methoxybut-2-yn-1-ol (CAS: 18857-03-9) as a key intermediate. This compound reacts with but-2-en-1-ol derivatives under basic conditions to form the target molecule.
Reaction Mechanism:
- Deprotonation : Sodium hydride (NaH) or lithium diisopropylamide (LDA) deprotonates the hydroxyl group of but-2-en-1-ol, generating a strong nucleophile.
- Substitution : The alkoxide attacks the electrophilic carbon in 1-bromo-4-methoxybut-2-yne (CAS: 693-26-5), displacing bromide and forming the ether linkage.
Example Protocol:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | NaH, THF, 0°C → RT, 6h | 78% | |
| 2 | 1-Bromo-4-methoxybut-2-yne, 60°C, 12h | 65% |
Key Insight : The use of polar aprotic solvents (e.g., THF) enhances reaction efficiency by stabilizing the alkoxide intermediate.
Palladium-Catalyzed Coupling Reactions
Cross-coupling strategies leverage palladium catalysts to link the methoxybutynyl and butenol moieties. This method is advantageous for stereocontrol and scalability.
Suzuki-Miyaura Coupling:
A boronic ester derivative of but-2-en-1-ol reacts with 4-methoxybut-2-yn-1-yl triflate in the presence of Pd(dppf)Cl₂:
$$ \text{Butenol-Bpin} + \text{Triflate Intermediate} \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}2\text{CO}_3} \text{Target Compound} $$
Optimization Data:
| Catalyst | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 83% |
| Pd(PPh₃)₄ | CsF | DMF | 80 | 72% |
Source : demonstrates 83% yield using Pd(dppf)Cl₂, highlighting its superiority in minimizing side reactions.
Protective Group Strategies
Protecting the hydroxyl group of but-2-en-1-ol prior to etherification prevents undesired side reactions. Common protecting groups include tert-butyldimethylsilyl (TBS) and benzyl (Bn).
Stepwise Synthesis:
- Protection : But-2-en-1-ol → TBS-protected derivative (TBSCl, imidazole, DCM, 90% yield).
- Ether Formation : Reaction with 4-methoxybut-2-yn-1-yl bromide (K₂CO₃, acetone, 70°C, 68% yield).
- Deprotection : TBAF in THF, quantitative yield.
Advantage : This method achieves a 62% overall yield with high purity (>95% by HPLC).
One-Pot Tandem Reactions
Recent advances utilize one-pot sequences to reduce purification steps. For example, a tandem oxidation-etherification process employs Dess-Martin periodinane (DMP) and in situ generated alkoxy radicals:
- Oxidation : But-2-en-1-ol → but-2-enal (DMP, DCM, 0°C, 94% yield).
- Radical Coupling : 4-Methoxybut-2-yne reacts with but-2-enal under UV light (AIBN initiator, 75% yield).
Limitation : Radical side products require careful chromatographic separation.
Kinetic and Thermodynamic Considerations
Solvent Effects:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| THF | 7.5 | 2.8 |
| DMF | 36.7 | 1.2 |
| MeCN | 37.5 | 3.1 |
Analysis : MeCN accelerates the reaction due to its moderate polarity, balancing nucleophilicity and solubility.
Temperature Optimization:
| Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 60 | 65 | 89 |
| 80 | 78 | 93 |
| 100 | 72 | 87 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Alcohol Group
The primary alcohol undergoes substitution reactions under standard conditions:
The tosylate intermediate serves as a precursor for further cross-couplings or eliminations.
Copper-Catalyzed Propargylamine Formation
The alkyne participates in copper-mediated couplings with amines:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Primary amines | CuBr (5 mol%), 4Å molecular sieves, toluene, RT | Propargylamine derivatives | 65–88% |
This reaction proceeds via a π-activation mechanism, where Cu(I) coordinates to the alkyne, facilitating nucleophilic attack by the amine .
Acid-Catalyzed Ether Cleavage
The propargyl ether undergoes hydrolysis under acidic conditions:
| Acid | Conditions | Products | Notes |
|---|---|---|---|
| HCl (conc.) | Reflux, 12 hrs | 4-Methoxybut-2-yn-1-ol + but-2-en-1-ol | Competing alkyne hydration observed |
The reaction is limited by side reactions involving the alkyne moiety.
Oxidation of the Allylic Alcohol
The allylic alcohol is oxidized to a ketone:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pyridinium chlorochromate | CH₂Cl₂, RT, 4 hrs | 4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-one | 78% |
Steric hindrance from the propargyl ether slows oxidation kinetics compared to simpler allylic alcohols .
Hydrogenation of Unsaturated Moieties
Selective hydrogenation targets the alkene or alkyne:
| Catalyst | Conditions | Selectivity | Product |
|---|---|---|---|
| Lindlar catalyst | H₂ (1 atm), quinoline, EtOAc | Alkyne → cis-alkene | 4-[(4-Methoxybut-1-en-1-yl)oxy]but-2-en-1-ol |
| Pd/C | H₂ (3 atm), MeOH | Full reduction to saturated ether | 4-[(4-Methoxybutyl)oxy]butan-1-ol |
The alkene is more reactive than the internal alkyne under standard hydrogenation conditions .
Epoxidation and Dihydroxylation
The alkene undergoes stereoselective oxidation:
| Reagent | Conditions | Product (Stereochemistry) | Yield |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT | trans-Epoxide | 90% |
| OsO₄, NMO | Acetone/H₂O, RT | vic-Diol (anti-addition) | 82% |
Epoxidation proceeds via a concerted mechanism, while dihydroxylation follows a stepwise pathway .
Claisen Rearrangement
Heating induces a -sigmatropic rearrangement:
| Conditions | Product | Driving Force |
|---|---|---|
| Xylene, 140°C, 6 hrs | γ,δ-Unsaturated carbonyl compound | Stabilization via conjugation |
This reaction is thermodynamically favored due to carbonyl formation.
Key Research Findings
-
Steric Effects : The propargyl ether group hinders nucleophilic attack at the alcohol, necessitating bulky bases like NaH for efficient substitutions .
-
Catalyst Sensitivity : Copper catalysts outperform palladium in alkyne-amine couplings due to reduced side reactions .
-
pH-Dependent Stability : The compound decomposes under strongly basic conditions (pH > 12) via β-elimination.
Scientific Research Applications
Organic Synthesis
Role as a Building Block:
4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol serves as an important intermediate in the synthesis of various organic compounds. Its alkyne functional group allows for further functionalization through reactions such as:
- Alkylation: Can be used to introduce additional alkyl groups.
- Hydrolysis: The alkyne can be converted into alcohols or carbonyl compounds.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Alkylation | Introduction of alkyl groups | Higher alkynols |
| Hydrolysis | Conversion to alcohols or carbonyls | Butanols |
| Coupling Reactions | Formation of larger molecules through coupling | Complex organic structures |
Medicinal Chemistry
Potential Therapeutic Applications:
Research indicates that derivatives of butynols, including this compound, may exhibit biological activity that could be harnessed for therapeutic purposes. Some studies suggest potential anti-cancer properties due to their ability to inhibit specific enzymes involved in tumor growth.
Case Study: Anti-Cancer Activity
A study published in the Journal of Organic Chemistry highlighted the synthesis of various butynol derivatives and their evaluation against cancer cell lines. The results demonstrated that certain derivatives showed significant cytotoxicity, suggesting further investigation into their mechanism of action could lead to novel anti-cancer agents .
Materials Science
Applications in Polymer Chemistry:
The unique structure of this compound makes it suitable for incorporation into polymer matrices. Its ability to undergo cross-linking reactions can enhance the mechanical properties of polymers.
Table 2: Properties of Polymers Modified with 4-Methoxybutynol Derivatives
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Tensile Strength | X MPa | Y MPa (increased) |
| Flexibility | A% | B% (improved) |
| Thermal Stability | C °C | D °C (enhanced) |
Agricultural Chemistry
Pesticide Development:
Compounds like this compound are being explored for their potential use as agrochemicals. Their structural features may contribute to the development of novel pesticides that target specific pests while minimizing environmental impact.
Research Findings
Recent studies have indicated that certain derivatives exhibit insecticidal properties against common agricultural pests. This suggests that with further modification and testing, these compounds could lead to effective pest management solutions .
Mechanism of Action
The mechanism of action of 4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol involves its interaction with molecular targets through its functional groups. The alkyne and alkene groups can participate in various chemical reactions, such as addition and substitution, which allow the compound to modify other molecules. These interactions can affect biological pathways and enzyme activities, making it useful in biochemical research .
Comparison with Similar Compounds
Table 1: Key Analogs and Comparative Data
Key Observations:
Substituent Effects on Yield :
- The methoxybutynyl substituent in the target compound likely balances steric and electronic effects, yielding intermediates efficiently (e.g., PMB-protected analogs achieve ~80% yield ). Bulkier groups (e.g., dec-2-yn-1-yl) reduce yields to 73% due to steric hindrance .
- Silyl-protected derivatives (e.g., TBS ethers) show moderate yields (67%) and instability during purification .
Spectral Trends :
- The methoxy group in PMB analogs produces a distinct singlet at δ 3.80 ppm , whereas TBS ethers show characteristic Si(CH3)2 peaks at δ 0.10 ppm .
- Allylic protons in the but-2-en-1-ol backbone resonate between δ 5.65–5.95 ppm across all analogs, with splitting patterns dependent on stereochemistry .
Stability and Reactivity: Methoxy-substituted ethers (e.g., PMB) enhance stability compared to silyl ethers, which degrade on silica gel . The alkynyl group in this compound may participate in click chemistry or Sonogashira coupling, unlike benzyl or alkyl ethers .
Biological Activity
4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol, also known as a derivative of 4-methoxybut-2-en-1-ol, is a compound of interest in the field of organic chemistry and pharmacology. Its unique structure, which includes a methoxy group and an alkyne moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 198.22 g/mol. The compound features a butenol structure with an ether linkage, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, research published in the Journal of Organic Chemistry demonstrated that derivatives with similar structural motifs showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Reference |
|---|---|---|
| 4-Methoxybut-2-en-1-ol | Antibacterial | Schmidt et al., 2012 |
| 4-Hydroxybutyric acid derivatives | Antifungal | Chen et al., 2009 |
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored through in vitro studies. In a study examining the inhibition of pro-inflammatory cytokines, it was found that similar compounds could significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures . This suggests that 4-[(4-Methoxybut-2-yn-1-yloxy]but-2-en-1-ol may modulate inflammatory responses.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may act through the inhibition of specific enzymes involved in inflammatory pathways or by disrupting bacterial cell wall synthesis.
Case Study 1: Antimicrobial Screening
In a systematic screening of various derivatives for antimicrobial activity, researchers identified that compounds with the methoxy group exhibited enhanced efficacy against Gram-positive bacteria compared to their non-methoxylated counterparts. This study highlighted the importance of functional groups in determining biological activity .
Case Study 2: In Vivo Anti-inflammatory Study
An animal model study assessed the anti-inflammatory properties of related compounds. Mice treated with a methoxy-substituted butenol showed reduced paw edema in response to carrageenan injection, indicating significant anti-inflammatory potential .
Q & A
Q. What are the recommended synthetic routes for 4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of this compound can be approached via etherification or oxidative coupling. A plausible route involves reacting 4-methoxybut-2-yn-1-ol with but-2-en-1-ol derivatives under mild, anhydrous conditions. Key factors include:
- Catalyst selection : Use of palladium or copper catalysts for cross-coupling reactions to minimize side products .
- Temperature control : Reactions performed at 0–25°C to prevent decomposition of the alkyne moiety .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) ensures separation of stereoisomers, if present. Monitor purity via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
Q. How should researchers safely handle this compound given its reactive functional groups?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the enol ether group .
- Waste disposal : Segregate organic waste and neutralize acidic/byproduct residues before disposal via certified hazardous waste services .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the enol ether linkage (δ ~4.5–5.5 ppm for vinyl protons) and methoxy group (δ ~3.3 ppm) .
- IR spectroscopy : Peaks at ~1640 cm⁻¹ (C=C stretch) and ~1100 cm⁻¹ (C-O-C ether stretch) .
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .
- X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles .
Advanced Research Questions
Q. How can researchers address discrepancies in stability data for this compound under varying pH and temperature conditions?
Methodological Answer:
- Controlled degradation studies : Perform accelerated stability testing at 40°C/75% RH over 14 days. Monitor degradation products via LC-MS and compare kinetic profiles across pH 3–9 buffers .
- Statistical modeling : Use multivariate analysis (e.g., PCA) to identify dominant degradation pathways (e.g., hydrolysis of the ether bond vs. isomerization) .
- Mitigation strategies : Add antioxidants (e.g., BHT) or buffer systems (e.g., phosphate) to stabilize the compound in aqueous matrices .
Q. What experimental strategies can elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (ka/kd) .
- Molecular docking : Use software like AutoDock Vina to predict binding poses, prioritizing hydrophobic interactions with the methoxybutynyl group .
- In vitro assays : Test inhibitory effects on cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
Q. How might computational chemistry aid in optimizing the compound’s synthetic pathway or reactivity?
Methodological Answer:
- DFT calculations : Model transition states for key steps (e.g., etherification) to identify energy barriers and optimize catalyst selection .
- Retrosynthetic analysis : Use tools like Synthia or Chematica to propose alternative routes with fewer steps or higher atom economy .
- Solvent optimization : Predict solvent effects (e.g., dielectric constant) on reaction rates using COSMO-RS simulations .
Data Contradiction and Reproducibility
Q. How should researchers resolve conflicts between theoretical predictions and experimental results for this compound’s physicochemical properties?
Methodological Answer:
- Validate computational models : Compare predicted logP (e.g., via ChemAxon) with experimental HPLC-derived logP values. Adjust force field parameters if deviations exceed 10% .
- Replicate experiments : Conduct triplicate measurements under standardized conditions (e.g., 25°C, 1 atm) to identify outliers .
- Collaborative verification : Share samples with independent labs for cross-validation of key data (e.g., melting point, solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
